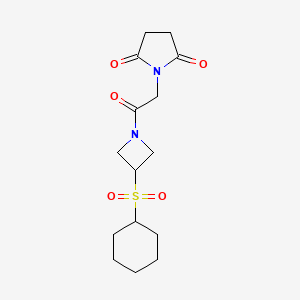

1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .

Synthesis Analysis

The synthesis of this compound is related to the preparation of azetidin-3-ylmethanol derivatives . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications

Synthesis and Characterization

Compounds with structures resembling "1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" have been synthesized and characterized to explore their chemical properties and potential applications. For instance, novel ionic liquids such as sulfonic acid functionalized pyridinium chloride have been synthesized and characterized, showcasing the versatility of sulfonic acid derivatives in catalysis and synthesis (Moosavi‐Zare et al., 2013). Such studies underline the importance of understanding the structural features of these compounds, including their spectroscopic properties, to enhance their applicability in various chemical transformations.

Potential Biological Activities

The structural complexity and functional diversity of azetidine and pyrrolidine derivatives have prompted investigations into their biological activities. A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions demonstrated promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015). These findings highlight the potential of azetidine and pyrrolidine derivatives in developing new therapeutic agents against a wide range of infectious diseases.

Synthetic Applications

The structural motifs of azetidines and pyrrolidines have been utilized in synthetic applications to construct complex molecules. Research demonstrates the ring expansion of azetidines to functionalized pyrrolidines, offering a synthetic route to diverse molecules with potential applications in drug development and material science (Durrat et al., 2008). Additionally, the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones showcases the utility of these scaffolds in stereocontrolled synthetic processes (Yang et al., 2015).

Mechanism of Action

This compound acts as a modulator of the CCR6 receptor . CCR6 is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands. The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

properties

IUPAC Name |

1-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c18-13-6-7-14(19)17(13)10-15(20)16-8-12(9-16)23(21,22)11-4-2-1-3-5-11/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGWBSDGFAXLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2595187.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2595195.png)

![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)